molecular formula C22H25N5O3 B14958017 3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one

3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B14958017
M. Wt: 407.5 g/mol
InChI Key: JPFQYUWONZMOAC-UHFFFAOYSA-N
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Description

3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzotriazinone core linked to a piperazine moiety substituted with a methoxyphenyl group. The intricate structure of this compound allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors to form the benzotriazinone ring.

    Attachment of the Piperazine Moiety: The piperazine ring, substituted with a methoxyphenyl group, is then introduced through nucleophilic substitution reactions.

    Linking the Two Moieties: The final step involves linking the benzotriazinone core with the piperazine moiety through a suitable linker, often involving amide bond formation.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.

    Pharmacology: Research focuses on understanding the compound’s interaction with biological targets, its pharmacokinetics, and its potential therapeutic effects.

    Biochemistry: The compound is used to study biochemical pathways and mechanisms, particularly those involving its molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

3-{4-[4-(2-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H25N5O3/c1-30-20-10-5-4-9-19(20)25-13-15-26(16-14-25)21(28)11-6-12-27-22(29)17-7-2-3-8-18(17)23-24-27/h2-5,7-10H,6,11-16H2,1H3

InChI Key

JPFQYUWONZMOAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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